![molecular formula C13H11N3O4 B11095691 3,4,5-trihydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11095691.png)
3,4,5-trihydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of three hydroxyl groups on the benzene ring and a hydrazone linkage with a pyridine ring. Its molecular formula is C13H11N3O4, and it has a molecular weight of 273.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE typically involves the condensation of 3,4,5-trihydroxybenzohydrazide with 4-pyridinecarboxaldehyde. The reaction is carried out in the presence of ethanol under reflux conditions for about an hour . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazide derivatives.
Scientific Research Applications
3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its antidiabetic and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups contribute to its antioxidant properties, while the hydrazone linkage plays a role in its biological activity. It has been shown to modulate immune responses and exhibit antimicrobial properties by disrupting microbial cell walls and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzohydrazide: Similar structure but with methoxy groups instead of hydroxyl groups.
4-Methoxy-N’-(3,4,5-trihydroxybenzylidene)benzohydrazide: Contains a methoxy group on the benzene ring.
3,4,5-Trihydroxy-N’-(3-pyridinylmethylene)benzohydrazide: Similar structure with a different position of the pyridine ring.
Uniqueness
3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE is unique due to the presence of three hydroxyl groups on the benzene ring, which enhances its antioxidant properties. The hydrazone linkage with the pyridine ring also contributes to its distinct biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H11N3O4/c17-10-5-9(6-11(18)12(10)19)13(20)16-15-7-8-1-3-14-4-2-8/h1-7,17-19H,(H,16,20)/b15-7+ |
InChI Key |
IOJYJGPJAWMMRR-VIZOYTHASA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=O)C2=CC(=C(C(=C2)O)O)O |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11095608.png)
![2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B11095609.png)
![3-hydroxy-N'-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B11095612.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxo-1-phenylethyl}quinoline-2-carboxamide](/img/structure/B11095620.png)
![N,N'-bis[(E)-(5-bromofuran-2-yl)methylidene]naphthalene-2,3-diamine](/img/structure/B11095627.png)
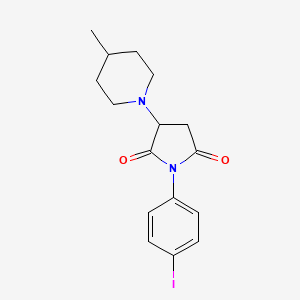
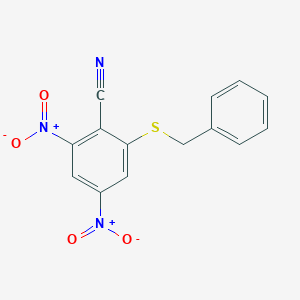

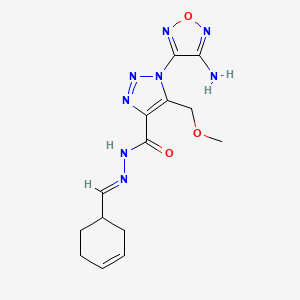
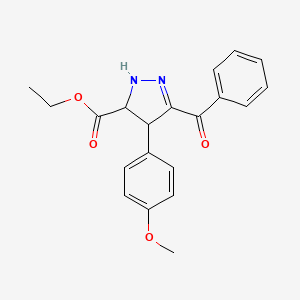
![2-bromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11095660.png)
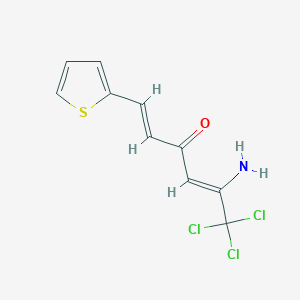
![2-Propenoic acid, 3-[(cyanomethyl)thio]-2-[(diethoxyphosphinothioyl)oxy]-, ethyl ester](/img/structure/B11095686.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methoxybenzoate](/img/structure/B11095701.png)
